(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Overview
Description
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine: is a compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent functionalization to introduce the ethanamine moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imidazole ring or the phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or phenyl rings .
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a ligand in biochemical assays. Its imidazole ring can interact with metal ions, making it useful in the study of metalloproteins and enzyme catalysis .
Medicine
Medically, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways .
Industry
In industry, this compound is used in the development of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical modifications makes it versatile for industrial applications .
Mechanism of Action
The mechanism of action of (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloproteins. Additionally, the compound can interact with specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 4-(1H-imidazol-1-yl)phenol
- (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
- 1,3-diazole derivatives
Uniqueness
What sets (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethanamine apart is its specific stereochemistry and the presence of the ethanamine moiety. This unique structure allows for distinct interactions with biological targets and chemical reagents, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
(1S)-1-(4-imidazol-1-ylphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14/h2-9H,12H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAMJZOLMOBIL-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=CN=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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